[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol
Overview
Description
“[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol” is a chemical compound with the molecular formula C10H20O4 . It has a molecular weight of 204.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20O4/c1-13-10(14-2)5-3-9(7-11,8-12)4-6-10/h11-12H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 204.27 , and its molecular formula is C10H20O4 .Scientific Research Applications
1. Solvent Properties and Safety
Methanol, a core component in the compound, is a widely used raw material with significant solvent properties for inorganic salts. Its polarity and mixability with water and organic solvents make it versatile. However, its flammability and toxicity require adherence to safety guidelines for handling and exposure (Offermanns, Schulz, Brandes, & Schendler, 2014).
2. Chemical Reactions in Radiation Biology
Hydroxymethyl radicals, generated by the radiolysis of methanol, react with certain compounds like 1,3-dimethyluracil, indicating its role in complex chemical reactions relevant to radiation biology (Schuchmann, Wagner, & von Sonntag, 1986).
3. Photooxidation Studies
Methanol's role in the photooxidation of various compounds, producing derivatives by addition to intermediate peroxides, highlights its application in photochemical studies (Foote et al., 1967).
4. Photoredox Reactions
The compound plays a role in photoredox reactions involving methanol solutions, indicating its utility in studies related to photochemical hydroxymethylation of alkenes (Ishida, Yamashita, Toki, & Takamuku, 1986).
5. Nanoparticle Synthesis
It has been used as a reducing and stabilizing agent in the synthesis of nanoparticles, showcasing its importance in nanotechnology (Pushpanathan & Kumar, 2014).
6. Role in Hydroxylation Reactions
The compound's derivatives play a role in the hydroxylation reactions of hydrocarbons, as evidenced by studies on methane monooxygenase (Liu, Johnson, Newcomb, & Lippard, 1993).
7. Fluorescence in Chromatography
Derivatives of the compound have been used as fluorescence derivatization reagents in high-performance liquid chromatography, demonstrating its role in analytical chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
8. Synthesis of Complex Compounds
It has been utilized in the synthesis of complex organic compounds, such as cyclic dipeptidyl ureas and triazines, indicating its role in organic synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
9. Catalysis in Chemical Reactions
The compound and its derivatives have catalytic roles in chemical reactions, such as the hydrocarbomethoxylation of cyclohexene, emphasizing its significance in catalytic processes (Ordyan, Grigoryan, Avetisyan, & Éidus, 1972).
properties
IUPAC Name |
[1-(hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(7-11,8-12)4-6-10/h11-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNUZOHFKPBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(CO)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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